molecular formula C11H15ClN2O4S B4672533 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-methylglycinamide

Cat. No. B4672533
M. Wt: 306.77 g/mol
InChI Key: QRHHZYVMTBORLX-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that have garnered attention for their potential in various scientific and industrial applications. The sulfonamide group, in particular, is a common feature in many biologically active compounds, indicating a wide interest in its synthesis, structural analysis, and reactivity.

Synthesis Analysis

The synthesis of related sulfonamide and sulfonyl-containing compounds often involves multi-step reactions that may include esterification, hydrazination, salt formation, and cyclization processes. For example, methods have been developed for synthesizing sulfonamide derivatives starting from 4-chlorobenzoic acid, proceeding through esterification, hydrazination, and cyclization to afford compounds with potential biological activity (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structure of sulfone and related derivatives, including those with chlorophenyl groups, have been elucidated using techniques such as X-ray diffraction. These studies reveal the orientation of molecules in crystals and provide insights into their molecular conformations (Adamovich et al., 2017).

Chemical Reactions and Properties

Reactions involving sulfonamide and sulfonyl groups can include nucleophilic attacks, cyclizations, and transformations under various conditions. The reactivity of these groups enables the synthesis of a wide range of derivatives with varied biological and chemical properties. For instance, the conversion of intermediates into sulfonyl chloride followed by nucleophilic attack of amines has been documented (Chen et al., 2010).

Physical Properties Analysis

The physical properties of compounds containing sulfonyl and sulfonamide groups are influenced by their molecular structure, including the orientation and conformation of the molecular segments. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies on their tautomerism, ionization, and interactions with biological molecules provide valuable information for designing compounds with desired chemical and biological activities. For example, sulfonamide-sulfonimide tautomerism has been explored to understand the stability and reactivity of these compounds in different environments (Branowska et al., 2022).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-14(8-11(16)13-6-7-15)19(17,18)10-4-2-9(12)3-5-10/h2-5,15H,6-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHHZYVMTBORLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCO)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyethyl)-N~2~-methylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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